molecular formula C14H12Cl3N3O B5399323 N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea

N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea

Cat. No. B5399323
M. Wt: 344.6 g/mol
InChI Key: JOHKHNOAIHNTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea, also known as CDPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CDPU is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C14H11Cl3N2O.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea is not fully understood. However, it is believed that N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea exerts its effects by inhibiting the activity of certain enzymes such as tyrosine kinases and topoisomerases. N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has also been shown to induce apoptosis, which is a programmed cell death mechanism that is important for maintaining tissue homeostasis.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea can inhibit the growth of cancer cells and viruses. N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has also been shown to induce apoptosis in cancer cells. In animal studies, N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has been shown to have herbicidal properties and can be used to control the growth of weeds.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has several advantages and limitations for lab experiments. One of the advantages of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea is its high solubility in organic solvents, which makes it easy to handle in the laboratory. N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea is also relatively stable under normal laboratory conditions. However, one of the limitations of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea is its toxicity, which can limit its use in certain experiments. N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea. One direction is to further investigate the mechanism of action of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea. Another direction is to explore the potential applications of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea in medicine, particularly in the treatment of cancer and viral infections. Additionally, N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea can be used as a building block in the synthesis of various materials, and further research can be done to explore its potential applications in materials science. Finally, more studies can be done to optimize the synthesis of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea and improve its yield.

Synthesis Methods

The synthesis of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea involves the reaction of 2-chloro-4,6-dimethylpyridine-3-carboxylic acid with 3,4-dichlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds through a series of steps that involve the formation of an intermediate, which is then converted to N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea. The yield of N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has been extensively studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has been shown to have herbicidal properties and can be used to control the growth of weeds. In medicine, N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has been studied for its potential anticancer and antiviral properties. N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3,4-dichlorophenyl)urea has also been used as a building block in the synthesis of various compounds such as polyurethanes and polymers.

properties

IUPAC Name

1-(2-chloro-4,6-dimethylpyridin-3-yl)-3-(3,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3N3O/c1-7-5-8(2)18-13(17)12(7)20-14(21)19-9-3-4-10(15)11(16)6-9/h3-6H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHKHNOAIHNTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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